Glycoborinine
Overview
Description
Glycoborinine is a natural carbazole alkaloid isolated from the plant Glycosmis pentaphylla. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer and anti-diabetic activities . This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycoborinine involves several steps, starting from the extraction of the compound from Glycosmis pentaphylla. The process typically includes the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high purity. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Glycoborinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .
Scientific Research Applications
Glycoborinine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Mechanism of Action
Glycoborinine exerts its effects primarily through the mitochondrial apoptotic pathway. It induces the production of reactive oxygen species, leading to the disruption of mitochondrial membrane potential. This results in the release of cytochrome c and the activation of caspase-3, ultimately leading to apoptosis . The molecular targets involved include Bax, Bcl-2, and poly ADP-ribose polymerase .
Comparison with Similar Compounds
Carbazole: A parent compound of Glycoborinine, known for its wide range of biological activities.
Clausine: Another carbazole alkaloid with anti-tumor promoting activity.
Glycosmisine: A related compound isolated from Glycosmis species with similar biological activities.
Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis through the mitochondrial pathway. Its dual activity against cancer and diabetes further highlights its potential as a multi-functional therapeutic agent .
Properties
IUPAC Name |
3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHHJTRYOSFBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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